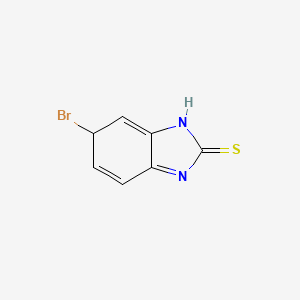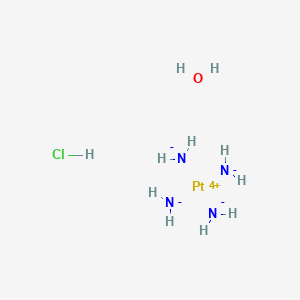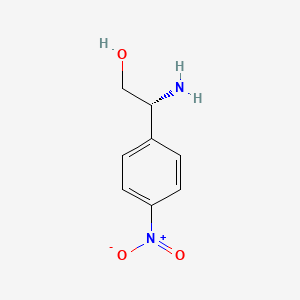
6-Bromo-1,6-dihydrobenzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that features a six-membered benzene ring fused to a five-membered imidazole ring, with a bromine atom at the 6th position and a thione group at the 2nd position. This compound is part of the benzimidazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,6-dihydrobenzimidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a brominating agent. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
6-Bromo-1,6-dihydrobenzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of corrosion inhibitors and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-1,6-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing disruption of cellular processes. The bromine atom enhances the compound’s reactivity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one
- 3-Bromo-4-hydroxybenzaldehyde
- 5-Bromo-2-deoxyuridine
Comparison: 6-Bromo-1,6-dihydrobenzimidazole-2-thione is unique due to its specific substitution pattern and the presence of both a bromine atom and a thione group. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. For instance, 5-Bromo-2-deoxyuridine is primarily used as an antiviral agent, while this compound has broader applications in chemistry and biology .
Propriétés
Formule moléculaire |
C7H5BrN2S |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
6-bromo-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
Clé InChI |
QTGHUTSKIJNPBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=S)NC2=CC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12343390.png)
![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)


![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)
